- Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol, Journal of Organic Chemistry, 1995, 60(10), 3121-30
Cas no 96405-62-8 (Goniotriol)
Goniotriol structure
Product Name:Goniotriol
CAS-Nr.:96405-62-8
MF:C13H14O5
MW:250.247264385223
CID:807237
PubChem ID:125950
Update Time:2024-12-09
Goniotriol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- Goniotriol
- (+)-Goniotriol
- (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
- [ "" ]
- (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
- FS-9403
- CS-0024536
- 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
- HY-N3969
- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
- CHEMBL482598
- DTXSID501317251
- 96405-62-8
- AKOS040762825
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
- (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
- DA-53675
-
- Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
- InChI-Schlüssel: AWCDBKHWVKLXEE-WKSBVSIWSA-N
- Lächelt: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 250.08412354g/mol
- Monoisotopenmasse: 250.08412354g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 321
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 87Ų
- XLogP3: 0.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 554.8±50.0 °C at 760 mmHg
- Flammpunkt: 218.0±23.6 °C
- Brechungsindex: 1.63
- PSA: 86.99000
- LogP: -0.07660
- Dampfdruck: 0.0±1.6 mmHg at 25°C
Goniotriol Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Goniotriol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | G766773-1mg |
Goniotriol |
96405-62-8 | 1mg |
$442.00 | 2023-05-18 | ||
| TRC | G766773-5mg |
Goniotriol |
96405-62-8 | 5mg |
$1866.00 | 2023-05-18 | ||
| TRC | G766773-10mg |
Goniotriol |
96405-62-8 | 10mg |
$3106.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G93260-5mg |
Goniotriol |
96405-62-8 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5657-5 mg |
Goniotriol |
96405-62-8 | 5mg |
¥4465.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN5657-5 mg |
Goniotriol |
96405-62-8 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN5657-1 mL * 10 mM (in DMSO) |
Goniotriol |
96405-62-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| A2B Chem LLC | AI65279-5mg |
Goniotriol |
96405-62-8 | 98.0% | 5mg |
$577.00 | 2024-07-18 | |
| TargetMol Chemicals | TN5657-5mg |
Goniotriol |
96405-62-8 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN5657-1 ml * 10 mm |
Goniotriol |
96405-62-8 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
Goniotriol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ; 2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach, European Journal of Organic Chemistry, 2008, (29), 4900-4907
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones, Journal of the Chemical Society, 1999, (2), 103-105
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone, Synlett, 1993, (9), 653-5
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water
Referenz
- Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone, Tetrahedron, 1995, 51(5), 1429-36
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referenz
- Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners, Tetrahedron, 1999, 55(9), 2493-2514
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin, Journal of Organic Chemistry, 2008, 73(1), 2-11
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
- Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation, Tetrahedron Letters, 2019, 60(36),
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Total synthesis of antitumor Goniothalamus styryllactones, Tetrahedron, 1999, 55(45), 13011-13028
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone, Journal of Organic Chemistry, 1997, 62(19), 6619-6626
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Total synthesis of (-)-goniopypyrone, Chinese Journal of Chemistry, 1993, 11(5), 479-80
Goniotriol Raw materials
- 2H-Pyran-3(6H)-one, 2-(2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-6-hydroxy-, [2S-[2α(4S*,5S*),6α]]-
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-4,6-bis-O-(methoxymethyl)-7-C-phenyl-, δ-lactone, (7R)-
Goniotriol Preparation Products
Goniotriol Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyrans Dihydropyrane
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyrans Pyranone und Derivate Dihydropyrane
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
96405-62-8 (Goniotriol) Verwandte Produkte
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